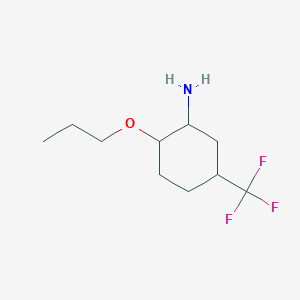
2-Propoxy-5-(trifluoromethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine is an organic compound with the molecular formula C10H18F3NO and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a propoxy group and a trifluoromethyl group, as well as an amine functional group. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the propoxy group: The propoxy group can be attached through an etherification reaction using propyl alcohol and an appropriate catalyst.
Introduction of the amine group: The amine group can be introduced through reductive amination or other amination methods.
Industrial Production Methods
Industrial production of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-propoxy-5-(trifluoromethyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.
2-propoxy-5-(trifluoromethyl)cyclohexanone: Similar structure but with a ketone group instead of an amine group.
2-propoxy-5-(trifluoromethyl)cyclohexane: Similar structure but without any functional groups.
Uniqueness
2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both the trifluoromethyl and propoxy groups on the cyclohexane ring, along with the amine functional group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H18F3NO |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H18F3NO/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h7-9H,2-6,14H2,1H3 |
InChI Key |
DPMIUWYTUBBRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCC(CC1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


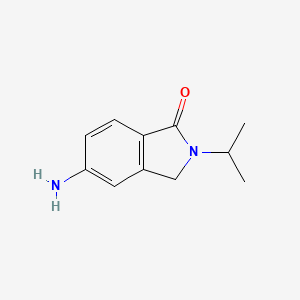
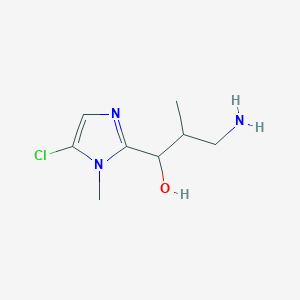
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)
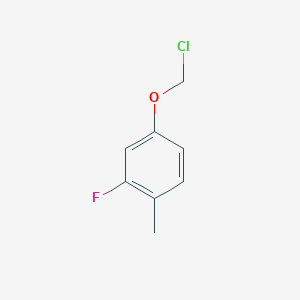


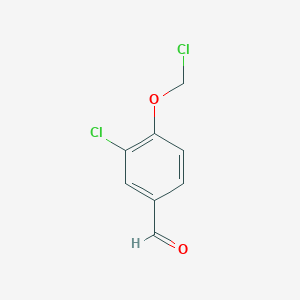
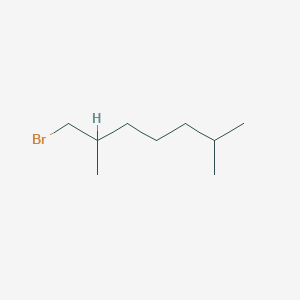
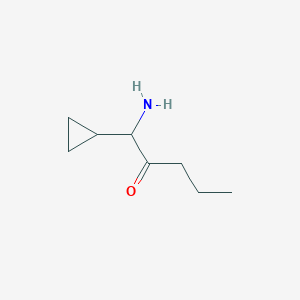
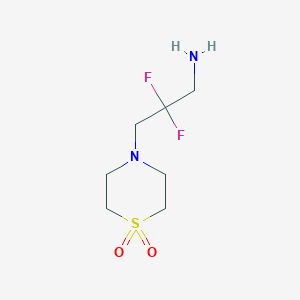
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
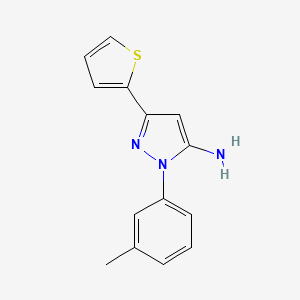

![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
